molecular formula C24H22N2OS B2622396 N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 324758-37-4

N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2622396
CAS No.: 324758-37-4
M. Wt: 386.51
InChI Key: QZVUBYLHJPHBNQ-UHFFFAOYSA-N
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Description

Structural Classification Within Thiazole Derivatives

Core Thiazole Architecture

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, serves as the central scaffold. In N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide, the thiazole is substituted at the 4-position with a mesityl group (2,4,6-trimethylphenyl) and at the 2-position with an acetamide side chain. This substitution pattern contrasts with simpler thiazole derivatives, such as N-(4-phenylthiazol-2-yl)-2-(piperidin-1-yl)acetamide, where aliphatic amines replace the naphthalene moiety.

Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Thiazole Substituents Key Structural Features
N-(4-Mesitylthiazol-2-yl)-... 4-Mesityl, 2-Acetamide-naphthyl Steric bulk, enhanced lipophilicity
N-(4-Phenylthiazol-2-yl)-... 4-Phenyl, 2-Piperidinylacetamide Moderate lipophilicity, basic nitrogen
Thiazol-2(3H)-imine derivatives Varied aryl/alkyl groups Hydrogen-bonding capacity, planar geometry

Acetamide-Naphthalene Connectivity

The acetamide group at the thiazole’s 2-position is linked to a naphthalen-1-yl moiety, introducing extended π-conjugation and hydrophobic surface area. This design mirrors trends observed in compounds like N-(4-nitronaphthalen-1-yl)acetamide, where the naphthalene system enhances binding to aromatic-rich biological targets.

Properties

IUPAC Name

2-naphthalen-1-yl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-15-11-16(2)23(17(3)12-15)21-14-28-24(25-21)26-22(27)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12,14H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVUBYLHJPHBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a mesityl-substituted thioamide with α-haloketones under basic conditions.

    Acylation Reaction: The thiazole intermediate is then acylated with naphthalen-1-ylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and naphthalene derivatives.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Possible applications in materials science due to its aromatic nature.

Mechanism of Action

The mechanism of action of N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and naphthalene moieties can interact with proteins, enzymes, or nucleic acids through aromatic stacking, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Structurally related compounds fall into three categories: (1) thiazole-containing acetamides, (2) naphthalene-linked acetamides, and (3) triazole/imidazole hybrids. Key examples include:

Compound Name Substituents on Heterocycle Aromatic System Key Features Reference
N-(4-Mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide 4-Mesitylthiazole Naphthalen-1-yl High steric bulk, dual aromatic systems -
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF3-benzothiazole Phenyl Electron-withdrawing CF3 group
N-(Naphthalen-1-yl)-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide 4-Oxo-imidazole Naphthalen-1-yl Hydrogen-bonding imidazolone
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-OCH2-naphthalene Phenyl Click chemistry-derived linker

Key Observations :

  • Thiazole vs. Benzothiazole : Substitution on the thiazole ring (e.g., mesityl vs. trifluoromethyl) modulates electronic and steric properties, influencing enzyme selectivity .
  • Naphthalene Position : Naphthalen-1-yl derivatives (as in the target compound) exhibit stronger π-π interactions compared to naphthalen-2-yl analogs .
  • Linker Diversity : Triazole-linked compounds (e.g., 6a–m in ) prioritize synthetic accessibility via click chemistry, whereas imidazole derivatives (e.g., 4i in ) emphasize hydrogen-bonding capacity.
Enzyme Inhibition Profiles

Acetamide derivatives show varying selectivity for MAO-A, MAO-B, AChE, and BChE:

Compound Name MAO-A IC50 (mM) MAO-B IC50 (mM) AChE/BChE Activity Selectivity (MAO-A/B) Reference
N-[5-(Acetyloxy)-2-(4-chlorophenyl)-pyrazoloquinoxalin-7-yl]acetamide 0.028 1.4 Not reported 50-fold (MAO-A)
(R)-N-(Benzothiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide Not reported 0.12 BChE inhibition MAO-B selective
Target Compound (Hypothetical) Pending data Pending data Pending data Likely MAO-A/B dual -

Key Insights :

  • The mesitylthiazole group may confer MAO-B selectivity, as seen in benzothiazole analogs , while the naphthalene moiety could enhance AChE/BChE binding via hydrophobic interactions.
  • Triazole derivatives (e.g., 6b–m in ) lack significant MAO activity but show moderate AChE inhibition, highlighting the impact of heterocycle choice .
Structural and Crystallographic Analysis

Bond-length comparisons from crystallographic studies reveal subtle differences in acetamide geometry:

Compound Name C1–C2 (Å) N1–C2 (Å) Key Structural Deviation Reference
N-(4-Bromophenyl)acetamide 1.501 1.347 Shorter N1–C2 vs. naphthalene analogs
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 1.53 1.30 Elongated C1–C2 due to naphthalene
Target Compound ~1.52 ~1.32 Predicted mesityl-induced distortion -

Biological Activity

N-(4-mesitylthiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The compound features a thiazole ring and a naphthalene moiety, which contribute to its unique chemical properties. The thiazole ring is known for its ability to participate in various biological interactions, while the naphthalene component enhances its aromatic character, potentially influencing its biological activity through mechanisms such as aromatic stacking and hydrophobic interactions.

The biological activity of this compound is likely mediated through interactions with specific biological targets, including proteins and enzymes. The compound may modulate enzyme activities or interfere with cellular processes due to its structural features that facilitate binding to target sites.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro evaluations using MTT assays and caspase activation assays have indicated that thiazole derivatives can induce apoptosis in tumor cells, suggesting their potential as anticancer agents .

Enzyme Inhibition

Thiazole derivatives are also explored for their ability to inhibit specific enzymes. For example, derivatives targeting carbonic anhydrase (CA) isoforms have been synthesized and evaluated for their inhibitory effects. These compounds demonstrated significant inhibition compared to standard drugs, indicating that this compound could be investigated for similar enzyme-inhibitory activities .

Study 1: Anticancer Evaluation

A study focusing on thiazole derivatives demonstrated that compounds with similar structures exhibited significant anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that these compounds could direct tumor cells toward apoptosis, a critical pathway for anticancer action. The study utilized various assays, including MTT and DNA synthesis analysis, to confirm the anticancer effects .

Study 2: Enzyme Inhibition Analysis

Another research effort synthesized various thiazole derivatives to assess their inhibitory effects on human carbonic anhydrase isoforms. The findings revealed that certain derivatives outperformed traditional inhibitors like Acetazolamide in terms of efficacy against CA I and CA II. This suggests that this compound could be a candidate for further investigation in enzyme inhibition studies .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityNotes
This compoundThiazole + naphthalenePotential anticancer and enzyme inhibitionUnique combination of moieties
N-(4-mesitylthiazol-2-phenyl)acetamideThiazole + phenylModerate anticancer activityLacks naphthalene's aromaticity
N-(4-mesitylthiazol-2-(2-naphthyl))acetamideThiazole + 2-naphthylSimilar activity profileDifferent substitution pattern

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